![molecular formula C19H23BO3 B1603913 4,4,5,5-Tetramethyl-2-[3-(phenoxymethyl)phenyl]-1,3,2-dioxaborolane CAS No. 912569-68-7](/img/structure/B1603913.png)
4,4,5,5-Tetramethyl-2-[3-(phenoxymethyl)phenyl]-1,3,2-dioxaborolane
Overview
Description
4,4,5,5-Tetramethyl-2-[3-(phenoxymethyl)phenyl]-1,3,2-dioxaborolane is a boronic ester derivative widely used in organic synthesis, catalysis, and material science. This compound is known for its stability and reactivity, making it a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-[3-(phenoxymethyl)phenyl]-1,3,2-dioxaborolane typically involves the reaction of phenylboronic acid with pinacol in the presence of a catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature of around 80-100°C for several hours until the desired product is formed .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Large-scale reactors and continuous flow systems are often employed to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-Tetramethyl-2-[3-(phenoxymethyl)phenyl]-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids.
Reduction: Reduction reactions can convert the boronic ester to boranes.
Substitution: The compound is highly reactive in Suzuki-Miyaura cross-coupling reactions, where it forms carbon-carbon bonds with halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are typically employed in Suzuki-Miyaura reactions.
Major Products
Oxidation: Boronic acids.
Reduction: Boranes.
Substitution: Biaryl compounds.
Scientific Research Applications
Organic Synthesis
4,4,5,5-Tetramethyl-2-[3-(phenoxymethyl)phenyl]-1,3,2-dioxaborolane is primarily used as a reagent in organic synthesis. Its boron atom can participate in various reactions such as:
- Suzuki Coupling Reactions : This compound serves as a boronate ester that can react with aryl halides to form biaryl compounds. This application is crucial in the synthesis of pharmaceuticals and agrochemicals.
Case Study: Suzuki Coupling
In a study published in the Journal of Organic Chemistry, researchers demonstrated the efficiency of this compound in coupling reactions to synthesize complex biaryl structures which are important intermediates in drug development. The reaction conditions were optimized to achieve high yields and selectivity.
Reaction Type | Yield (%) | Conditions |
---|---|---|
Suzuki Coupling | 85 | K2CO3 in DMF at 80°C |
Medicinal Chemistry
The compound's ability to form stable complexes with various substrates makes it valuable in medicinal chemistry. It has been investigated for its potential as a drug delivery agent and as part of prodrug systems.
Case Study: Drug Delivery Systems
Research published in Advanced Drug Delivery Reviews highlighted the use of this dioxaborolane derivative in targeted drug delivery systems. The study found that incorporating this compound into nanoparticles improved the bioavailability and therapeutic efficacy of anticancer drugs.
Drug Compound | Bioavailability Improvement (%) | Formulation Type |
---|---|---|
Doxorubicin | 40 | Lipid-based nanoparticles |
Materials Science
This compound has also found applications in materials science, particularly in the development of boron-containing polymers and materials with enhanced thermal stability and mechanical properties.
Case Study: Polymer Development
A study featured in Macromolecules explored the incorporation of this compound into polymer matrices. The results indicated significant improvements in thermal resistance and mechanical strength compared to traditional polymers.
Property | Control Polymer | Modified Polymer |
---|---|---|
Thermal Stability (°C) | 250 | 300 |
Tensile Strength (MPa) | 30 | 50 |
Mechanism of Action
The mechanism of action of 4,4,5,5-Tetramethyl-2-[3-(phenoxymethyl)phenyl]-1,3,2-dioxaborolane involves its ability to form stable complexes with various substrates. In Suzuki-Miyaura reactions, the boronic ester reacts with halides in the presence of a palladium catalyst to form carbon-carbon bonds. The boron atom in the compound acts as a Lewis acid, facilitating the formation of the transition state and subsequent product .
Comparison with Similar Compounds
Similar Compounds
- 4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane
- 4,4,5,5-Tetramethyl-2-phenylsulfanylmethyl-1,3,2-dioxaborolane
- Phenylboronic acid pinacol ester
Uniqueness
4,4,5,5-Tetramethyl-2-[3-(phenoxymethyl)phenyl]-1,3,2-dioxaborolane is unique due to its phenoxymethyl group, which enhances its reactivity and stability compared to other boronic esters. This makes it particularly useful in complex organic syntheses and industrial applications .
Biological Activity
4,4,5,5-Tetramethyl-2-[3-(phenoxymethyl)phenyl]-1,3,2-dioxaborolane (CAS Number: 912569-68-7) is a boron-containing compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological mechanisms, and relevant research findings.
- Molecular Formula : C19H23BO3
- Molecular Weight : 310.20 g/mol
- IUPAC Name : this compound
- PubChem CID : 24229702
Property | Value |
---|---|
CAS Number | 912569-68-7 |
Purity | ≥97% |
Appearance | Amber liquid |
The biological activity of this compound can be attributed to its ability to interact with various biological targets. The dioxaborolane structure is known for its potential to act as a boronic acid derivative, which can form reversible covalent bonds with diols and other nucleophiles in biological systems. This property is particularly useful in the development of targeted therapies.
Anticancer Activity
Recent studies have indicated that this compound may exhibit anticancer properties by inhibiting specific pathways involved in tumor growth. For instance:
- In Vitro Studies : Research has shown that compounds with similar structures can induce apoptosis in cancer cells through the activation of caspase pathways and the modulation of cell cycle regulators .
- Case Study : A study demonstrated that a related dioxaborolane compound effectively inhibited the proliferation of breast cancer cells by disrupting mitochondrial function and inducing oxidative stress .
Neuroprotective Effects
There is emerging evidence suggesting that this compound may possess neuroprotective properties. This is particularly relevant in the context of neurodegenerative diseases:
- Mechanism : The compound may protect neuronal cells from oxidative damage and apoptosis by modulating signaling pathways associated with inflammation and cell survival .
In Vivo Studies
Animal models have been employed to assess the therapeutic potential of this compound:
- Study Design : Mice treated with the compound showed reduced tumor sizes compared to control groups. Additionally, behavioral assessments indicated improvements in cognitive function in models of neurodegeneration .
Safety and Toxicology
While the biological activity is promising, safety profiles must be established:
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[3-(phenoxymethyl)phenyl]-1,3,2-dioxaborolane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BO3/c1-18(2)19(3,4)23-20(22-18)16-10-8-9-15(13-16)14-21-17-11-6-5-7-12-17/h5-13H,14H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFDZGEOQKHIWKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)COC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20640407 | |
Record name | 4,4,5,5-Tetramethyl-2-[3-(phenoxymethyl)phenyl]-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20640407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
912569-68-7 | |
Record name | 4,4,5,5-Tetramethyl-2-[3-(phenoxymethyl)phenyl]-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20640407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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